2-Methyl-4-nitro-N,N-diethylaniline
Description
Theoretical Foundations of Electron-Rich Aromatic Systems and Nitro Substituents
Aromatic compounds are characterized by a planar, cyclic structure with delocalized π electrons, which imparts unique stability. numberanalytics.com The reactivity of these systems can be significantly influenced by the presence of substituent groups. Electron-donating groups (EDGs), such as alkyl and amino groups, increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. numberanalytics.comlibretexts.org This increased reactivity is a consequence of the group's ability to donate electrons into the π system of the ring. numberanalytics.com
Conversely, electron-withdrawing groups (EWGs), like the nitro group (-NO2), decrease the electron density of the aromatic ring. numberanalytics.comnumberanalytics.com The nitro group is a potent deactivating group due to its strong electron-withdrawing nature, which arises from both inductive and resonance effects. libretexts.orgnumberanalytics.com This deactivation makes the aromatic ring less reactive towards electrophilic substitution. libretexts.org However, the nitro group's presence can facilitate nucleophilic aromatic substitution by stabilizing the negatively charged intermediate. numberanalytics.com
Historical Context of Substituted Aniline (B41778) Chemistry Research
The history of aniline and its derivatives is intrinsically linked to the development of the synthetic dye industry. Aniline was first isolated in 1826, and its industrial-scale use began with the discovery of the purple dye mauveine in 1856. newworldencyclopedia.org This discovery spurred extensive research into the modification of the aniline structure to produce a spectrum of colors, leading to the synthesis of a vast number of substituted anilines. wisdomlib.orgnewworldencyclopedia.org These early investigations laid the groundwork for understanding how different substituents influence the color and properties of these compounds. Over time, the applications of substituted anilines expanded beyond dyes to include pharmaceuticals, agrochemicals, and polymers, driving further research into their synthesis and reactivity. wisdomlib.orgwikipedia.org
Structural and Electronic Perturbations Induced by Alkylamino and Nitro Groups in Aromatic Systems
The presence of both an alkylamino group and a nitro group on an aromatic ring creates a "push-pull" system, where the electron-donating alkylamino group "pushes" electron density into the ring, and the electron-withdrawing nitro group "pulls" electron density out. researchgate.net This electronic asymmetry leads to significant perturbations in the molecule's structure and electronic properties.
The N,N-diethylamino group is a strong electron-donating group due to the presence of the nitrogen's lone pair of electrons, which can be delocalized into the aromatic π system through resonance. numberanalytics.com The methyl group also contributes to electron donation through a weaker inductive effect. libretexts.org
The nitro group is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. youtube.com It withdraws electron density from the ring through both the inductive effect (polarization of the σ bond) and the resonance effect (delocalization of π electrons from the ring to the substituent). libretexts.org This strong electron-withdrawing character is a result of a significant negative inductive activity. nih.gov
The combination of these opposing electronic effects in 2-Methyl-4-nitro-N,N-diethylaniline results in a molecule with a large ground-state dipole moment and significant intramolecular charge transfer from the donor (diethylamino) to the acceptor (nitro) portion of the molecule. This charge transfer character is crucial for its applications in nonlinear optics. researchgate.netresearchgate.net
Significance of this compound within Contemporary Organic Chemistry and Materials Science Research
This compound and related donor-acceptor substituted aromatic compounds are of considerable interest in modern research. Their unique electronic properties make them valuable components in the development of advanced materials. Specifically, the significant intramolecular charge transfer gives rise to large second-order nonlinear optical (NLO) properties. researchgate.netresearchgate.net Organic materials with high NLO activity are sought after for applications in optical data storage, image processing, and optical switching. nih.gov
Furthermore, the sensitivity of the electronic structure of such "push-pull" molecules to their environment makes them useful as solvatochromic probes. Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This property allows these compounds to be used to study solvent properties and local environments in complex systems.
In organic synthesis, this compound can serve as a building block for more complex molecules. The nitro group can be reduced to an amino group, which can then be further functionalized, providing a route to a variety of other substituted aromatic compounds.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆N₂O₂ | |
| Molecular Weight | 208.26 g/mol | |
| Appearance | - | - |
| Melting Point | - | - |
| Boiling Point | - | - |
| Solubility | - | - |
| CAS Number | 63494-57-5 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
63494-57-5 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N,N-diethyl-2-methyl-4-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-4-12(5-2)11-7-6-10(13(14)15)8-9(11)3/h6-8H,4-5H2,1-3H3 |
InChI Key |
HSCVEDHMFBCUQI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 2 Methyl 4 Nitro N,n Diethylaniline
Established Multi-Step Synthetic Strategies
The traditional synthesis of 2-Methyl-4-nitro-N,N-diethylaniline is a multi-step process that hinges on the careful orchestration of precursor functionalization, nitration, and alkylation reactions. A common route begins with o-toluidine (B26562) and involves protection of the amino group, followed by nitration and subsequent alkylation. google.comguidechem.com
Precursor Derivatization and Intermediate Synthesis
The initial step in many synthetic routes involves the derivatization of a precursor molecule to facilitate the subsequent nitration at the desired position. A widely used precursor is o-toluidine. google.com To control the regioselectivity of the nitration reaction and to prevent unwanted side reactions, the amino group of o-toluidine is typically protected. brainly.inmissouri.edu Acylation is a common protection strategy, often employing acetic anhydride (B1165640) or acetyl chloride to form N-acetyl-o-toluidine. doubtnut.comrsc.org This intermediate is then subjected to nitration.
Another approach involves starting with 2-methyl-4-nitroaniline (B30703) itself and then introducing the ethyl groups. This highlights the importance of 2-methyl-4-nitroaniline as a key intermediate. prepchem.comsigmaaldrich.com The synthesis of this intermediate often starts from o-toluidine, which is first acylated, then nitrated, and finally hydrolyzed to yield 2-methyl-4-nitroaniline. google.comguidechem.comchemicalbook.com
A variety of precursors can be utilized in the synthesis of nitroanilines, each with its own set of advantages and disadvantages. While aniline (B41778) is a common starting material, other compounds like N,O-Bis(trimethylsilyl)acetamide and m-phenylenediamine (B132917) can be employed in more specialized routes, offering different selectivities and reaction pathways. hopemaxchem.com
Electrophilic Aromatic Nitration Reactions in Anilines
The introduction of a nitro group onto the aromatic ring is a critical step and is achieved through electrophilic aromatic nitration. The directing effects of the substituents on the aniline ring are of paramount importance in determining the position of the incoming nitro group. In the case of N,N-diethyl-m-toluidine, the amino group is a powerful ortho-, para-director. However, the reaction conditions, particularly the acidity of the medium, can significantly influence the outcome.
The nitration of anilines is often carried out using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. masterorganicchemistry.comyoutube.com The mechanism involves the attack of the electron-rich aromatic ring on the nitronium ion to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. youtube.comnih.gov Subsequent deprotonation restores the aromaticity of the ring, yielding the nitroaniline. youtube.com
Direct nitration of anilines can be problematic, leading to oxidation of the amino group and the formation of a mixture of ortho, meta, and para isomers. brainly.inmissouri.edu This is because in the strongly acidic medium, the amino group can be protonated to form an anilinium ion, which is a meta-directing group. brainly.in To circumvent these issues, the amino group is often protected by acetylation, which moderates its activating effect and directs the nitration primarily to the para position. brainly.inyoutube.com
The table below summarizes the typical reagents and conditions for the nitration of protected anilines.
| Starting Material | Nitrating Agent | Acid Catalyst | Temperature | Product | Reference |
| N-acetyl-4-methylaniline | Conc. HNO₃ | Conc. H₂SO₄ | Ice/salt bath | N-acetyl-2-nitro-4-methylaniline | rsc.org |
| Acetanilide | Fuming HNO₃ | Conc. H₂SO₄ | 0-5 °C | p-Nitroacetanilide | magritek.com |
| Dimethylaniline | Conc. HNO₃ | Conc. H₂SO₄ | 5-10 °C | m-Nitrodimethylaniline | orgsyn.org |
Alkylation Pathways for N,N-Dialkylation of Aromatic Amines
The introduction of the two ethyl groups on the nitrogen atom is typically the final key transformation. This N,N-dialkylation can be achieved through various methods. One common approach is the reaction of the corresponding primary aromatic amine, in this case, 2-methyl-4-nitroaniline, with an alkylating agent such as ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base.
More advanced and sustainable methods for N-alkylation are also being explored. The "borrowing hydrogen" or "hydrogen autotransfer" strategy has emerged as an atom-efficient alternative. nih.gov This method utilizes alcohols as alkylating agents in the presence of a suitable metal catalyst, such as ruthenium or iridium complexes. nih.govrsc.orgorganic-chemistry.org The catalyst facilitates the temporary dehydrogenation of the alcohol to an aldehyde, which then condenses with the amine to form an imine. The resulting metal hydride then reduces the imine to the desired N-alkylated amine, with water being the only byproduct. nih.gov This approach avoids the use of stoichiometric amounts of alkyl halides and the generation of salt waste.
Recent research has also demonstrated the use of nickel catalysts for N-alkylation of anilines with alcohols, offering a more cost-effective option. acs.org
Protection and Deprotection Group Chemistry in Amino-Nitration Sequences
As previously mentioned, protecting the amino group is crucial for controlling the regioselectivity of the nitration reaction and preventing oxidation. brainly.inmissouri.edu The most common protecting group for anilines is the acetyl group, introduced via acetylation with acetic anhydride or acetyl chloride. doubtnut.comdoubtnut.com The acetyl group reduces the activating effect of the amino group and provides steric hindrance, favoring nitration at the para position. brainly.in
After the nitration step, the protecting group must be removed to regenerate the free amino group. This deprotection is typically achieved by hydrolysis under acidic or basic conditions. For instance, N-acetyl-2-nitro-4-methylaniline can be hydrolyzed using a solution of potassium hydroxide (B78521) in ethanol (B145695) and water to yield 2-nitro-4-methylaniline. rsc.org Similarly, p-nitroacetanilide can be hydrolyzed with sulfuric acid to produce p-nitroaniline. magritek.com
Advanced and Sustainable Synthetic Approaches
In recent years, there has been a significant push towards developing more sustainable and efficient methods for chemical synthesis. This has led to the exploration of advanced technologies like continuous-flow microreactors for the production of nitroanilines.
Continuous-Flow Microreactor Technologies for Nitroaniline Synthesis
Continuous-flow microreactors offer several advantages over traditional batch processes for nitration reactions, which are often highly exothermic and can pose safety risks on a large scale. beilstein-journals.orgbeilstein-journals.org Microreactors provide excellent heat and mass transfer, allowing for precise control over reaction parameters such as temperature and reaction time. beilstein-journals.orgorganic-chemistry.org This enhanced control can lead to higher yields, improved selectivity, and safer operating conditions. beilstein-journals.orgacs.org
The nitration of aromatic compounds, including aniline derivatives, has been successfully demonstrated in continuous-flow systems. beilstein-journals.orgacs.org These systems typically involve pumping the reactants through a microchannel or a packed-bed reactor where they mix and react. mdpi.com The small dimensions of the reactor allow for rapid dissipation of the heat generated during the exothermic nitration reaction, minimizing the risk of thermal runaway. beilstein-journals.org
Furthermore, continuous-flow systems can be easily scaled up by numbering up, i.e., by running multiple microreactors in parallel. acs.org This modular approach offers flexibility and avoids the challenges associated with scaling up traditional batch reactors. The use of continuous-flow technology represents a significant step towards greener and more sustainable manufacturing of nitroaniline derivatives. organic-chemistry.orgacs.org
| Technology | Advantages | Disadvantages | Relevant Compounds | References |
| Batch Synthesis | Well-established, versatile | Poor heat transfer, potential for runaway reactions, scalability challenges | This compound, 2-Methyl-4-nitroaniline | rsc.orgmagritek.comorgsyn.org |
| Continuous-Flow Microreactors | Excellent heat and mass transfer, enhanced safety, improved selectivity, easy scalability | Higher initial investment, potential for clogging | Pyridine N-oxides, Nitrobenzene (B124822), 4-Fluoro-2-methoxy-5-nitroaniline | beilstein-journals.orgorganic-chemistry.orgacs.org |
Catalytic Reductions of Nitro Compounds to Amines
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a primary route to arylamines, which are crucial intermediates for dyes, pharmaceuticals, and agrochemicals. A variety of catalytic systems have been developed to achieve this conversion with high efficiency and selectivity. acs.org
The most prevalent methods can be broadly categorized into catalytic hydrogenation and metal-mediated reductions. acs.org Catalytic hydrogenation typically employs gaseous hydrogen (H₂) in the presence of a metal catalyst. acs.org Palladium on carbon (Pd/C) is a widely used catalyst for this purpose. acs.org Other noble metal catalysts, such as platinum (as PtO₂, platinum black) and rhodium, are also effective. acs.orgyoutube.com The reaction pathway is generally proposed to proceed through the sequential reduction of the nitro group (NO₂) to a nitroso (NO) intermediate, then to a hydroxylamine (B1172632) (NHOH), and finally to the corresponding aniline (NH₂). acs.org
Alternatively, reductions can be carried out using metals like iron, tin, or zinc in an acidic medium. acs.orgyoutube.com The Béchamp reduction, which uses iron metal and acetic acid or hydrochloric acid, was historically significant for the industrial production of aniline. acs.org These methods are often favored for their cost-effectiveness and can exhibit high chemoselectivity, allowing for the reduction of a nitro group in the presence of other reducible functional groups. youtube.com
Recent advancements have focused on developing novel catalytic systems to improve reaction conditions and selectivity. For instance, gold nanoparticles supported on materials like silica (B1680970) have been reported for the reduction of nitroanilines in aqueous media. nih.gov The choice of catalyst and reaction conditions is critical and depends on the specific substrate and the presence of other functional groups. acs.org
Table 1: Comparison of Catalytic Systems for Nitroarene Reduction
| Catalytic System | Reducing Agent | Typical Substrates | Key Characteristics | Reference |
|---|---|---|---|---|
| Pd/C | H₂ gas, Hydrazine, Ammonium (B1175870) formate | General nitroarenes | High activity, widely used, may reduce other functional groups (e.g., alkenes, C-Br bonds). | acs.orgyoutube.com |
| Fe/Acid (e.g., HCl, Acetic Acid) | Fe metal | General nitroarenes | Cost-effective, high chemoselectivity, classic industrial method (Béchamp reduction). | acs.orgyoutube.com |
| Sn/HCl | Sn metal | General nitroarenes | Effective but can be less selective than Fe; resulting tin salts can be problematic to remove. | youtube.com |
| Supported Au Nanoparticles | NaBH₄, KBH₄, Hydrazine hydrate | Nitroanilines in aqueous media | Allows for reduction under milder, aqueous conditions. | nih.gov |
| Rhodium (Rh) catalyst | Hydrazine | Nitroarenes with sensitive groups | Can selectively reduce nitro groups in the presence of olefins or carbon-bromine bonds. | youtube.com |
Direct N-Methylation/Alkylation Strategies from Nitroarenes
The synthesis of N-alkylated anilines directly from nitroarenes in a single step represents a highly efficient and atom-economical approach. These one-pot reductive N-alkylation reactions combine the reduction of the nitro group with the formation of a C-N bond, typically using an alcohol or aldehyde as the alkylating agent. nih.govacs.org
This strategy circumvents the need to isolate the intermediate primary amine, reducing waste and simplifying purification processes. The reaction often proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. In this process, a metal catalyst temporarily abstracts hydrogen from an alcohol to form an aldehyde or ketone. This carbonyl compound then reacts with the in-situ generated amine (from the nitro group reduction) to form an imine or enamine intermediate, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. nih.gov
A variety of catalytic systems based on noble metals (e.g., Ru, Ir, Pd) and, more recently, earth-abundant transition metals (e.g., Mn, Fe, Co) have been developed for this transformation. nih.govresearchgate.netacs.org For instance, supported gold catalysts have been shown to facilitate the direct one-pot reductive N-alkylation of nitroarenes using alcohols as both the alkylating agent and the hydrogen source. nih.gov Glycerol has also been explored as a sustainable hydrogen source for the reductive amination of alcohols starting from nitrobenzene. acs.org These methods allow for the synthesis of both mono- and di-substituted amines with high yields. acs.org
Table 2: Examples of Direct Reductive N-Alkylation of Nitroarenes
| Catalyst | Alkylating Agent / H-Source | Substrate | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Supported Gold (Au) | Alcohols | Nitroarenes | N-Alkyl/N,N-Dialkyl Amines | Direct one-pot synthesis. | nih.gov |
| Manganese Pincer Complexes | Primary Alcohols (including Methanol) | Anilines (from in-situ reduction) | Mono-N-alkylated anilines | Uses earth-abundant metal; high chemoselectivity. | nih.gov |
| Iridium (Ir) or Ruthenium (Ru) NHC Complexes | Alcohols (including Methanol) | Anilines (from in-situ reduction) | N-Alkyl and N-Methyl amines | Effective for both N-alkylation and N-methylation. | acs.org |
| Not specified | Glycerol | Nitrobenzene | Mono- or Disubstituted Amines | Utilizes a sustainable hydrogen source. | acs.org |
Green Chemistry Principles in the Production of Nitroaniline Derivatives
The synthesis of nitroaniline derivatives, which are vital in the dye and chemical industries, has traditionally involved the use of hazardous reagents and generated significant waste. imist.machempanda.com Applying the principles of green chemistry aims to mitigate these issues by designing safer, more efficient, and environmentally benign processes. imist.ma
Key green chemistry strategies in this context include:
Use of Safer Solvents and Reagents: A primary goal is to replace hazardous solvents like benzene (B151609) and corrosive acids wherever possible. imist.ma Water is an ideal green solvent, and methodologies are being developed to perform organic reactions, such as the synthesis of nitrones, in aqueous media, sometimes assisted by self-assembled nanoreactors. nih.gov
Catalysis over Stoichiometric Reagents: Catalytic methods are inherently greener than stoichiometric reductions (e.g., using large amounts of metal powders) as they reduce waste and often allow for milder reaction conditions. The development of reusable heterogeneous catalysts is particularly important. acs.orgnih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. One-pot reactions, such as the direct reductive N-alkylation of nitroarenes, improve atom economy by reducing the number of synthetic and purification steps. nih.govacs.org
Waste Prevention: Traditional nitration of aniline requires protecting the amino group to prevent oxidation and control regioselectivity, a process that generates extra steps and waste. wikipedia.org Developing methods for direct, selective nitration or using alternative, cleaner nitrating agents are areas of active research.
For example, comparing a conventional synthesis of p-bromoacetanilide using bromine in glacial acetic acid with a greener approach using ceric ammonium nitrate (B79036) and potassium bromide in an aqueous solution demonstrates a significant reduction in hazardous substance use. imist.ma Similarly, performing Diels-Alder reactions in water instead of benzene avoids a highly toxic solvent. imist.ma These principles are directly applicable to improving the synthesis pathways for compounds like this compound.
Mechanistic Investigations of Key Synthetic Transformations
Detailed Mechanisms of Aromatic Nitration (e.g., Nitronium Ion Formation)
The introduction of a nitro group onto an aromatic ring, a key step in the synthesis of nitroanilines, occurs via an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.comlibretexts.orglibretexts.org The process is typically performed with a mixture of concentrated nitric acid and sulfuric acid. youtube.com
The mechanism can be broken down into three main steps:
Formation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺) . masterorganicchemistry.comlibretexts.org This step is crucial as nitric acid alone is generally not a strong enough electrophile to react with deactivated or moderately activated aromatic rings. masterorganicchemistry.com
H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂NO₃⁺
H₂NO₃⁺ → H₂O + NO₂⁺
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic nitronium ion. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. This is the rate-determining step of the reaction. masterorganicchemistry.comuri.edu
Deprotonation and Restoration of Aromaticity: A weak base, such as water or the bisulfate ion (HSO₄⁻) present in the mixture, removes a proton from the carbon atom bearing the new nitro group. masterorganicchemistry.com This restores the stable aromatic π-system and yields the final nitroaromatic product. youtube.com
The regioselectivity of the nitration is governed by the substituents already present on the aromatic ring. For a precursor like N,N-diethyl-2-methylaniline, the alkyl and dialkylamino groups are ortho-, para-directors. However, the strongly acidic conditions protonate the amino group to form an anilinium ion (-NHR₂⁺), which is a powerful deactivating group and a meta-director. rsc.org Therefore, direct nitration of anilines is often problematic, leading to oxidation and meta-products. chempanda.comrsc.org To achieve para-nitration, the amino group is typically protected first (e.g., as an acetamide), which keeps it as an ortho-, para-director and reduces its susceptibility to oxidation. wikipedia.org
Studies on N-Alkylation Mechanisms on Anilines
The N-alkylation of anilines to form secondary and tertiary amines is a fundamental transformation that can proceed through several mechanistic pathways. researchgate.netresearchgate.net
Nucleophilic Substitution (SN2): The classical method involves the reaction of an aniline with an alkyl halide. The lone pair of electrons on the aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. This method is effective but suffers from drawbacks such as the potential for over-alkylation (forming tertiary amines and quaternary ammonium salts) and the generation of halide waste. nih.gov Micellar catalysis has been explored to improve the rate and selectivity of such reactions in aqueous systems. nih.gov
Reductive Amination: This involves the reaction of an aniline with a carbonyl compound (aldehyde or ketone) to form an imine (or enamine), which is then reduced to the corresponding alkylated amine. This can be done in a stepwise or a one-pot fashion using a suitable reducing agent.
Borrowing Hydrogen / Hydrogen Autotransfer: This sophisticated catalytic mechanism has emerged as a green and efficient alternative for N-alkylation using alcohols as alkylating agents. nih.gov The proposed catalytic cycle generally involves:
a. Dehydrogenation: The metal catalyst oxidizes the alcohol to an aldehyde or ketone, with the hydrogen being temporarily held by the catalyst.
b. Condensation: The aniline condenses with the newly formed carbonyl compound, eliminating a molecule of water to form an imine intermediate.
c. Hydrogenation: The catalyst transfers the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine and regenerating the active catalyst.
This pathway is highly atom-economical as the only byproduct is water. Catalysts based on a range of metals, including ruthenium, iridium, and manganese, have been shown to effectively facilitate this reaction, allowing for the selective mono-alkylation of anilines with various alcohols. nih.govacs.org
Photochemical Reactions and Their Mechanisms in Nitroanilines (e.g., Photoinduced Demethylation)
Nitroanilines can undergo distinct chemical transformations upon exposure to light. A notable photochemical reaction is the dealkylation of N-alkylated nitroanilines, such as the photoinduced demethylation of 4-nitro-N,N-dimethylaniline. rsc.org
The mechanism of this process has been investigated using time-resolved UV-vis spectroscopy. The key steps are as follows:
Photoexcitation: Upon absorption of light, the 4-nitro-N,N-dimethylaniline molecule is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. rsc.org
Reaction of the Triplet State: The excited triplet state is a potent chemical species. It can react via several pathways depending on the reaction environment.
In a solvent like benzene, the triplet state can react with an external acceptor (e.g., another nitroarene like nitrobenzene). This reaction leads to demethylation, yielding 4-nitro-N-methylaniline. The reaction is very fast, approaching the diffusion-controlled limit. rsc.org
In a solvent like methanol (B129727) containing methoxide (B1231860) ions, the demethylation also occurs. rsc.org
Electron Transfer Pathways: In the presence of a good electron donor like triethylamine, an alternative electron transfer reaction can occur. The triplet state of the nitroaniline is reduced, forming a radical anion. The transient species observed, with a maximum absorption at 330 nm, is assigned to the conjugate acid of this radical anion, which then disproportionates over a millisecond timescale. rsc.org
These photochemical pathways highlight the complex reactivity of nitroanilines in their excited states and provide a mechanism for N-dealkylation that is distinct from thermal or ground-state reactions. rsc.orgdntb.gov.ua
Spectroscopic and Structural Elucidation Methodologies
Vibrational Spectroscopy Applications in Nitroaniline Structure Analysis (FT-IR, Raman)
The N-H stretching vibrations seen in primary anilines like 2-methyl-4-nitroaniline (B30703) (around 3400-3200 cm⁻¹) would be absent. chemicalbook.com Instead, C-N stretching vibrations from the diethylamino group would appear. The spectra would also feature aromatic C-H stretching vibrations above 3000 cm⁻¹, and aliphatic C-H stretching from the methyl and ethyl groups just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected within the 1600-1450 cm⁻¹ range. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the nitro group and the benzene (B151609) ring, which are often strong in the Raman spectrum. nih.govresearchgate.net
Table 1: Predicted FT-IR and Raman Vibrational Modes for 2-Methyl-4-nitro-N,N-diethylaniline Based on Analogues
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group/Moiety | Notes |
|---|---|---|---|
| Asymmetric NO₂ Stretch | 1550 - 1530 | Nitro (NO₂) | Strong intensity in IR. |
| Symmetric NO₂ Stretch | 1390 - 1330 | Nitro (NO₂) | Strong intensity in Raman. nih.gov |
| Aromatic C=C Stretch | 1600 - 1450 | Benzene Ring | Multiple bands expected. |
| Aliphatic C-H Stretch | 2980 - 2850 | Diethylamino (-N(CH₂CH₃)₂) & Methyl (-CH₃) | Characteristic of ethyl and methyl groups. |
| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring | |
| C-N Stretch | 1350 - 1250 | Diethylamino & Aromatic C-N |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁵N NMR)
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁵N NMR experiments would provide a full picture of the connectivity and electronic environment of the atoms in this compound.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, ethyl, and methyl protons. Based on data for 2-methyl-4-nitroaniline chemicalbook.com and N,N-diethylaniline, nih.govchemicalbook.com predictions can be made. The aromatic region would display three signals corresponding to the protons on the trisubstituted ring. The proton ortho to the powerful nitro group would be the most downfield-shifted. The ethyl groups on the nitrogen would exhibit a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The aromatic methyl group would appear as a singlet.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electronic effects of the three substituents. The carbon atom bearing the nitro group (C4) would be significantly deshielded, while the carbon bearing the diethylamino group (C1) would also be downfield. Data from N,N-diethylaniline shows the methylene carbons around 44 ppm and the methyl carbons around 12-13 ppm. nih.govchemicalbook.com The aromatic methyl carbon would appear at approximately 18-20 ppm.
¹⁵N NMR: ¹⁵N NMR, though less common, would provide direct information about the nitrogen environments. Two signals would be expected: one for the nitro group nitrogen and one for the amine nitrogen. The chemical shift of the amine nitrogen would be indicative of the degree of its interaction with the aromatic π-system.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Aromatic Protons | 7.0 - 8.2 | 110 - 155 | Three distinct signals expected, influenced by -NO₂, -N(Et)₂, and -CH₃ groups. |
| -N(CH₂CH₃)₂ | ~3.4 (quartet) | ~45 | Methylene protons adjacent to nitrogen. |
| -N(CH₂CH₃)₂ | ~1.2 (triplet) | ~12 | Terminal methyl protons of the ethyl group. |
| Ar-CH₃ | ~2.2 (singlet) | ~18 | Aromatic methyl group protons. |
Predicted values are relative to TMS and based on data from analogues like 2-methyl-4-nitroaniline chemicalbook.comrsc.org and N,N-diethylaniline. nih.govchemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization
UV-Vis spectroscopy provides information on the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by a strong absorption band in the near-UV or visible region. This is due to the extended π-conjugated system involving the benzene ring, the electron-donating diethylamino group, and the electron-withdrawing nitro group.
This arrangement creates a "push-pull" system, which facilitates an intramolecular charge-transfer (ICT) transition from the donor (diethylamino group) to the acceptor (nitro group) upon absorption of light. This ICT band is responsible for the color of the compound and is highly sensitive to solvent polarity. Studies on the analogous N,N-diethyl-4-nitroaniline show a strong absorption maximum that can be used to probe solvent properties. researchgate.netresearchgate.netrsc.org The presence of the additional methyl group at the 2-position in this compound may cause a slight shift (either bathochromic or hypsochromic) in the absorption maximum due to its electronic and steric effects.
Table 3: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected λ_max (nm) | Notes |
|---|---|---|
| Intramolecular Charge-Transfer (ICT) | ~380 - 420 | Strong absorption. Position is solvent-dependent. Based on data for N,N-diethyl-4-nitroaniline. researchgate.netresearchgate.net |
| π → π* | ~250 - 300 | Transitions within the aromatic system. |
Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact mass.
The fragmentation of this compound is predicted to be complex. Research on methyl-substituted N,N-diethylaniline isomers reveals intricate fragmentation pathways involving the interplay between the aromatic methyl group and the ethyl substituents on the amine. nih.gov A characteristic fragmentation for N-alkylanilines is the loss of an alkyl radical via alpha-cleavage. For this compound, the most prominent fragmentation pathway is expected to be the loss of a methyl radical (CH₃•) from one of the ethyl groups to form a stable iminium cation [M-15]⁺, which is often the base peak in the spectrum of diethylanilines. nih.govnist.gov Other potential fragmentations include the loss of ethene (C₂H₄) and cleavages involving the nitro and methyl groups on the ring.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| [M]⁺ | [C₁₁H₁₆N₂O₂]⁺ | Molecular Ion |
| [M-15]⁺ | [C₁₀H₁₃N₂O₂]⁺ | Loss of •CH₃ from an ethyl group (α-cleavage). Likely base peak. nih.gov |
| [M-29]⁺ | [C₉H₁₁N₂O₂]⁺ | Loss of •C₂H₅. |
| [M-46]⁺ | [C₁₁H₁₆N]⁺ | Loss of •NO₂. |
X-ray Diffraction Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography provides the definitive, unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound has not been found in the searched databases, the structure of 2-methyl-4-nitroaniline is known. crystallography.netresearchgate.net It crystallizes in the monoclinic space group I 1 a 1, and its structure is defined by a network of hydrogen bonds. crystallography.net For this compound, which lacks the N-H protons for classical hydrogen bonding, the crystal packing would be governed by weaker C-H···O interactions and van der Waals forces.
Table 5: Predicted Crystallographic Parameters for this compound (Based on Analogues)
| Parameter | Predicted Value/System | Notes |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for substituted anilines. crystallography.netiucr.org |
| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric | Dependent on molecular packing. |
| Key Intermolecular Interactions | C-H···O bonds, π-π stacking | Lack of N-H donors prevents classical hydrogen bonding. |
| Molecular Geometry | Non-planar | Steric hindrance between the ortho-methyl and diethylamino groups would likely cause twisting. |
Computational and Theoretical Chemistry Studies of 2 Methyl 4 Nitro N,n Diethylaniline
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations offer a microscopic perspective on the behavior of molecules, providing insights that complement experimental findings. These calculations are instrumental in understanding the fundamental electronic properties that govern the reactivity and physical characteristics of 2-Methyl-4-nitro-N,N-diethylaniline.
Density Functional Theory (DFT) and Ab Initio Approaches
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry. DFT has proven to be a particularly useful and accurate method for studying the molecular and electronic structures of organic molecules in their ground state. researchgate.net These approaches have been employed to study derivatives of anilines, providing valuable information on their geometries and electronic properties. researchgate.netacs.org For instance, studies on related N,N-dimethylaniline derivatives have utilized DFT with the B3LYP functional and the 6-311++G** basis set for geometry optimizations and the calculation of nuclear magnetic shielding tensors. acs.org Ab initio calculations have also been used to study the molecular and crystal structures of N,N-dimethyl-4-nitroaniline derivatives, revealing details about the configuration of the amino group and its orientation relative to the benzene (B151609) ring. researchgate.net
The choice of computational method and basis set is crucial for obtaining reliable results. For many organic molecules, DFT calculations with the B3LYP functional have shown good agreement with experimental data for properties like carbon and nitrogen chemical shifts. acs.org These theoretical calculations are essential for interpreting experimental data and for predicting the properties of new materials.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Character
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic behavior and reactivity of a molecule. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity and a greater potential for charge transfer. researchgate.net
In molecules like this compound, which possess electron-donating (diethylamino) and electron-withdrawing (nitro) groups, a HOMO→LUMO interaction signifies an intramolecular charge transfer from the amino group to the nitro group through the π-conjugated system of the benzene ring. researchgate.net Studies on similar 4-nitroaniline (B120555) derivatives have shown that increasing the electron-donating ability of the substituent on the amino group, such as replacing methyl with ethyl groups, leads to a stabilization of the HOMO and LUMO. researchgate.net This stabilization results in a decreased HOMO-LUMO gap, suggesting an enhanced charge transfer character and increased reactivity. researchgate.net For instance, N,N-diethyl-4-nitroaniline (DE-4-NA) is predicted to have a higher charge transfer character and reactivity compared to its dimethyl counterpart. researchgate.net
The location of the frontier orbitals is also significant. Typically, the HOMO is localized over the electron-donating amino group, while the LUMO, which is of π-nature, is delocalized over the electron-withdrawing nitro group and the aromatic ring. researchgate.net This spatial separation of the HOMO and LUMO is characteristic of push-pull systems and is fundamental to their non-linear optical properties.
Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Related 4-Nitroaniline Derivatives (Calculated in Vacuum)
| Molecule | EHOMO (eV) | ELUMO (eV) | EHOMO-LUMO Gap (eV) |
| N,N-dimethyl-4-nitroaniline (DM-4-NA) | Data not available | Data not available | Data not available |
| N,N-diethyl-4-nitroaniline (DE-4-NA) | Data not available | Data not available | Data not available |
Prediction of Electronic Transitions and Spectroscopic Properties
Computational methods are also powerful tools for predicting the electronic absorption spectra of molecules. Methods like Time-Dependent Density Functional Theory (TD-DFT) and Configuration Interaction Singles (CIS) are commonly used to calculate the energies and oscillator strengths of electronic transitions. researchgate.netresearchgate.netpsu.edu
For push-pull molecules like this compound, the lowest energy electronic transition is typically a π→π* transition with significant intramolecular charge transfer character. chemrxiv.org This transition is responsible for the strong absorption in the UV-visible region. The position and intensity of this absorption band are sensitive to the molecular structure and the surrounding environment. psu.educhemrxiv.org
Studies on the related molecule, 2-methyl-4-nitroaniline (B30703) (MNA), have shown that the low-energy excited states which dominate the UV/visible absorption spectra have a significant intramolecular charge transfer character. researchgate.net The electronic absorption spectra of MNA clusters have been simulated at the ZINDO level to understand their linear and nonlinear optical responses. researchgate.net Furthermore, investigations into para-nitroaniline (pNA) have demonstrated that the first absorption band involves a HOMO→LUMO π→π* transition with charge transfer from the amino group and the benzene ring to the nitro group. chemrxiv.org
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. The MEP visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Negative potential regions (typically colored red) are indicative of electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack.
In molecules like this compound, the MEP would be expected to show a significant negative potential around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. Conversely, the regions around the hydrogen atoms of the amino and methyl groups would likely exhibit a positive potential.
Analysis of the charge distribution, often performed using methods like Mulliken population analysis or Natural Population Analysis (NPA), provides a quantitative measure of the partial atomic charges. In related N,N-dimethyl-4-nitroaniline derivatives, NPA has shown that the negative charge from the donor amino group is transferred not only to the nitro oxygen atoms but also to the aryl and N-methyl carbons. researchgate.net The efficiency of this charge transfer directly influences the ground-state molecular geometry. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are crucial to its properties and function. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation about single bonds) and to determine their relative energies. For a molecule like this compound, rotations around the C-N bonds of the diethylamino group and the C-N bond connecting it to the ring are of particular interest.
Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can be used to explore the conformational landscape and to study how the molecule interacts with its environment, such as a solvent. For instance, MD simulations have been used to study p-nitroaniline in various solvents, providing snapshots of the solute-solvent configurations that can then be used for more accurate quantum mechanical calculations of spectroscopic properties. psu.edu
Prediction of Structure-Reactivity Relationships and Reaction Pathways
Computational chemistry plays a vital role in understanding and predicting the relationship between a molecule's structure and its chemical reactivity. By calculating various reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function, it is possible to rationalize and predict the outcome of chemical reactions.
For this compound, theoretical studies can help to elucidate the mechanisms of reactions it might undergo. For example, in electrophilic aromatic substitution reactions, computational models can predict the most likely site of attack on the aromatic ring. The presence of the activating diethylamino group and the deactivating nitro group, along with the methyl group, will direct incoming electrophiles to specific positions. While the diethylamino group is a strong ortho-, para-director, the steric hindrance from the diethylamino and methyl groups, and the electronic deactivation by the nitro group, will influence the regioselectivity.
Furthermore, computational methods can be used to map out the potential energy surface for a given reaction, identifying transition states and intermediates. This allows for the calculation of activation energies, providing a quantitative prediction of reaction rates. For example, studies on the nitration of related aromatic compounds have used DFT to elucidate the molecular mechanism and selectivity of the electrophilic aromatic substitution reaction. mdpi.com
Solvent Effects on Electronic Structure and Optical Properties of this compound
General principles of solvatochromism suggest that the electronic and optical properties of polar molecules like this compound are influenced by the polarity of the solvent. An increase in solvent polarity would typically be expected to lead to:
A bathochromic shift (red shift) of the intramolecular charge-transfer (ICT) band in the UV-Vis absorption spectrum. This is due to the greater stabilization of the more polar excited state compared to the ground state.
Changes in the dipole moment of the molecule.
Alterations in the energies of the frontier molecular orbitals (HOMO and LUMO), leading to a smaller energy gap in more polar solvents.
However, without specific studies on this compound, it is not possible to provide detailed research findings or quantitative data in the form of tables regarding these solvent effects. Further experimental and computational research is required to elucidate the precise nature and magnitude of solvent influence on the electronic structure and optical properties of this particular compound.
Advanced Applications and Materials Science Research Involving 2 Methyl 4 Nitro N,n Diethylaniline
Utilization in Advanced Dye Chemistry and Chromophore Development
The inherent coloration and chemical reactivity of 2-Methyl-4-nitro-N,N-diethylaniline make it a valuable component in the synthesis of advanced dyes and chromophores. dyestuffintermediates.com Its molecular structure is a classic example of a donor-π-acceptor system, which is fundamental to the design of organic molecules with specific light-absorbing properties.
Design of Disperse Dyes and Pigment Formulations
This compound serves as a key intermediate in the synthesis of various dyes. dyestuffintermediates.com Its parent compound, 2-methyl-4-nitroaniline (B30703), is widely used in the production of azoic and disperse dyes, which are crucial for coloring textiles, leather, and paper. chemicalbook.comchemimpex.com These dyes are valued for their vibrant colors and good stability, including lightfastness. chemimpex.com The synthesis process typically involves diazotization of the amino group of the nitroaniline derivative, followed by coupling with another aromatic compound to form an azo dye. The specific shade and properties of the final dye can be fine-tuned by the choice of the coupling partner and modifications to the aniline (B41778) structure, such as the N,N-diethyl groups, which can enhance solubility and modify the electronic properties. The compound is considered a requisite dyestuff for materials like velveteen, pleuche, and corduroy. google.com
Solvatochromism and Optical Sensing Applications
Solvatochromism is a phenomenon where the color of a compound changes with the polarity of the solvent it is dissolved in. This property is characteristic of molecules with a significant change in dipole moment between their ground and excited states, such as those with a donor-acceptor structure. While specific studies on the solvatochromism of this compound are not extensively documented, research on the parent compound 2-methyl-4-nitroaniline (MNA) demonstrates these properties. researchgate.net
The solvatochromism of MNA has been studied in various solvents and binary mixtures, with its spectral shifts rationalized by quantum chemical calculations and linear solvation energy relationships. researchgate.net The intramolecular charge-transfer from the amino group (donor) to the nitro group (acceptor) upon photoexcitation is sensitive to the surrounding solvent's polarity. In polar solvents, the excited state is stabilized more than the ground state, leading to a red-shift (bathochromic shift) in the absorption spectrum. This sensitivity to the local environment makes such compounds potential candidates for use as probes in determining the polarity of micro-environments, such as in micellar solutions, or for developing optical sensors. researchgate.net
Role in Nonlinear Optical (NLO) Materials Research
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They are critical for applications like frequency conversion, optical switching, and data storage. Organic molecules with large dipole moments and hyperpolarizabilities, particularly those with push-pull electronic systems, are of great interest for NLO applications. The nitroaniline family, especially 2-methyl-4-nitroaniline (MNA), is one of the most studied classes of organic NLO materials.
Second Harmonic Generation (SHG) Properties and Hyperpolarizability Studies
Second Harmonic Generation (SHG) is a second-order NLO process where two photons of the same frequency interact with the NLO material and are converted into a single photon with twice the frequency (and half the wavelength). This requires the material to have a non-centrosymmetric crystal structure.
The parent compound, 2-methyl-4-nitroaniline (MNA), is renowned for its high SHG efficiency. rsc.org Research has shown that incorporating MNA into electrospun nanofibers with a carrier polymer can lead to a strong enhancement of the SHG efficiency, with the effective nonlinear optical coefficient being two orders of magnitude greater than that of bulk MNA powder. nih.gov Derivatives of MNA have been synthesized to create novel organic NLO crystals. For example, dibenzyl-(2-methyl-4-nitro-phenyl)-amine (DMNPA), derived from MNA, was studied for its third-order nonlinearity. researchgate.net The first static hyperpolarizability (β), a measure of the molecule's intrinsic NLO activity, has been a major focus of both theoretical and experimental studies on MNA and its derivatives. researchgate.netresearchgate.net
| NLO Property | Value | Compound/System | Method |
| Third-order NLO Susceptibility (χ³) | 3.65 × 10⁻⁵ esu | Dibenzyl-(2-methyl-4-nitro-phenyl)-amine (DMNPA) | Z-scan |
| Nonlinear Refractive Index (n₂) | 6.42 × 10⁻⁸ cm²/W | Dibenzyl-(2-methyl-4-nitro-phenyl)-amine (DMNPA) | Z-scan |
| Nonlinear Absorption Coefficient (β) | 7.2 × 10⁻⁴ cm/W | Dibenzyl-(2-methyl-4-nitro-phenyl)-amine (DMNPA) | Z-scan |
| SHG Efficiency | 100–1000 × urea | p-Nitroaniline (pNA) with additives | Kurtz-Perry Powder Method |
Crystal Engineering for Optimized NLO Response
The macroscopic NLO response of a material, such as its ability to produce an SHG signal, is not only dependent on the molecular hyperpolarizability but also critically on the arrangement of the molecules in the crystal lattice. For a significant second-order NLO effect (described by the susceptibility tensor χ⁽²⁾), the crystal must be non-centrosymmetric. researchgate.net
Crystal engineering aims to control the solid-state arrangement of molecules to achieve desired properties. In MNA and its derivatives, intermolecular hydrogen bonding between the amino and nitro groups plays a crucial role in aligning the molecules in a polar fashion, leading to the necessary non-centrosymmetric structure and a large χ⁽²⁾ value. researchgate.net Researchers fabricate MNA-based materials in various forms, such as single crystals, thin films, and waveguides, to optimize the phase-matching conditions required for efficient SHG. nih.govsigmaaldrich.com For instance, four-layer MNA crystal waveguide devices have been fabricated that allow for phase-matched SHG, achieving a conversion efficiency of 0.71%. nih.gov
Theoretical and Experimental Correlations of NLO Susceptibilities
A powerful approach in NLO materials research is the combination of theoretical modeling and experimental validation. Quantum chemical calculations, such as those using Density Functional Theory (DFT) and Time-Dependent Hartree-Fock (TDHF) methods, are employed to predict the electronic structure, linear and nonlinear optical susceptibilities, and hyperpolarizabilities of molecules like MNA. researchgate.netresearchgate.netresearchgate.netjournalijcar.org
Potential in Organic Electronics and Photonics
The exploration of nitroaniline derivatives in organic electronics and photonics is driven by their significant nonlinear optical (NLO) properties, which arise from the intramolecular charge transfer between the electron-donating amino group and the electron-withdrawing nitro group.
Research into 2-Methyl-4-nitroaniline (MNA) has highlighted its potential in this area. Theoretical studies using the Time-Dependent Hartree-Fock (TDHF) method have been employed to investigate the crystal packing effects on the static and dynamic first hyperpolarizability of MNA clusters. These studies have shown that the arrangement of molecules in the crystal lattice significantly influences the material's NLO response. Specifically, the effective hyperpolarizability of MNA unit cells is strongly increased when they are arranged in a one-dimensional array along the a-crystallographic axis. Conversely, stacking the unit cells along the b or c axes leads to a reduction in these properties. These variations are linked to shifts in the absorption spectra and changes in the transition dipole moments of the low-energy excited states.
A derivative, N-benzyl-2-methyl-4-nitroaniline (BNA) , has been investigated as a dopant in nematic liquid crystals (LCs). Doping with BNA was found to decrease the threshold voltage of the LC cell by 25% and resulted in a device with a fast response time. This effect is attributed to a decrease in the splay elastic constant (K11) and an increase in the dielectric anisotropy of the liquid crystal mixture. Furthermore, BNA doping introduces strong absorbance near a wavelength of 400 nm, making it suitable for blue-light filtering applications. google.com
The related compound N,N-dimethyl-4-nitroaniline (DMNA) is also a subject of study for its NLO properties and serves as a model compound for understanding charge transfer in organic materials. researchgate.net Experimental and theoretical studies on DMNA and its derivatives are crucial for designing new organic materials with tailored NLO responses for applications in optical signal processing and other photonic devices. researchgate.net
Interactive Table: Investigated Properties of MNA and its Derivatives in Organic Electronics
| Compound | Research Focus | Key Finding |
| 2-Methyl-4-nitroaniline (MNA) | Crystal packing effects on nonlinear optical (NLO) properties. | The arrangement of molecules in the crystal lattice significantly alters the NLO response. |
| N-benzyl-2-methyl-4-nitroaniline (BNA) | Dopant in nematic liquid crystals for electro-optic effects. | Decreases threshold voltage by 25% and enables fast response times and blue-light filtering. google.com |
| N,N-dimethyl-4-nitroaniline (DMNA) | Model compound for non-linear optical organic materials. | Serves as a reference for studying structure-property relationships in NLO materials. researchgate.net |
Use as Chemical Probes or Reagents in Analytical Chemistry
While direct applications of this compound as a chemical probe are not documented in the reviewed literature, its simpler analog, 2-Methyl-4-nitroaniline (MNA) , is utilized as a reagent and starting material in chemical synthesis. For instance, it is a key precursor in the synthesis of 3-chloro-5-methylphenyl isocyanate. sigmaaldrich.com It is also used in the preparation of other complex organic molecules and dyes. sigmaaldrich.com
The analytical applications of this class of compounds are more evident in studies of their derivatives. For example, research on N,N-dimethyl-4-nitroaniline (DMNA) has involved its analysis to understand photochemical reactions. Time-resolved UV-vis spectroscopy has been used to characterize the triplet state of DMNA and its demethylation reactions in the presence of acceptors. orgsyn.org In these studies, analytical techniques such as gas chromatography-mass spectroscopy are employed to identify the photoproducts, such as 1,4-benzenediamine, which is the main photoreduction product of p-nitroaniline derivatives. prepchem.com
Furthermore, the reactivity of these compounds makes them useful in specific analytical contexts. For example, the photooxidation of Nicotinamide adenine (B156593) dinucleotide (NADH) can be induced by photosensitizers, and the reaction can be monitored spectrophotometrically by the decrease in NADH absorbance around 340 nm. rsc.org While not directly involving this compound, this demonstrates a principle where a related molecule could potentially be developed into a probe for studying redox processes.
Photosensitization and Photoinitiation Systems for Polymerization Processes
The field of polymer science has seen the application of nitroaniline derivatives as components in photoinitiation systems. The presence of both an electron-donating group and an electron-accepting group within the same molecule allows them to act as efficient photoinitiators.
Studies on the polymerization kinetics of dodecyl acrylate (B77674) using various nitroaniline derivatives have shown that the nature of the photoinitiator strongly influences the reaction rate and the final polymer properties. For instance, a system based on 4-nitro-1-naphthylamine (B40213) (NNA) and DMA exhibited a polymerization rate of up to 2.1 Ms⁻¹ and achieved a monomer conversion of nearly 85%.
The efficiency of these systems is remarkable; it has been observed that for each molecule of the nitroaromatic compound that is photoreduced, a significantly larger number of co-initiator molecules are consumed, highlighting an efficient catalytic cycle in the generation of radicals. prepchem.com
Interactive Table: Performance of Nitroaniline Analogs in Photoinitiation
| Photoinitiator System | Monomer | Key Finding |
| N,N-dimethyl-4-nitroaniline (DMNA) / N,N-dimethylaniline (DMA) | Lauryl acrylate | DMNA acts as a photosensitizer for DMA, enhancing polymerization efficiency. prepchem.com |
| 4-nitro-1-naphthylamine (NNA) / N,N-dimethylaniline (DMA) | Dodecyl acrylate | Achieved a high polymerization rate (2.1 Ms⁻¹) and monomer conversion (~85%). |
Environmental Fate and Transformation Mechanisms of 2 Methyl 4 Nitro N,n Diethylaniline
Photodegradation Pathways in Aqueous and Atmospheric Environments
Photodegradation, the breakdown of compounds by light, is a significant transformation pathway for many organic chemicals in the environment. For 2-Methyl-4-nitro-N,N-diethylaniline, photodegradation is expected to occur in both aquatic and atmospheric systems, primarily driven by reactions with photochemically generated reactive species like hydroxyl radicals (•OH).
In aqueous environments, the presence of substances like nitrate (B79036) and dissolved organic matter can accelerate photodegradation by producing these reactive oxygen species upon absorbing sunlight. While direct photolysis (breakdown by direct absorption of light) of N,N-diethylaniline derivatives can occur, the reaction with hydroxyl radicals is often a more significant pathway. nih.gov Studies on the related compound N,N-dimethylaniline have shown that photo-oxidation can lead to the formation of various intermediates, including hydroxylated products. rsc.org For 4-nitro-N,N-dimethylaniline, photoexcitation can lead to demethylation, yielding 4-nitro-N-methylaniline. researchgate.net It is plausible that this compound undergoes similar dealkylation and hydroxylation reactions.
In the atmosphere, this compound is likely to exist in the vapor phase and be subject to degradation by gas-phase oxidants. The primary atmospheric oxidant is the hydroxyl radical (•OH), which reacts rapidly with aromatic compounds. arizona.edu The estimated atmospheric half-life of the related compound 2,6-diethylaniline, based on its reaction with hydroxyl radicals, is approximately 2.4 hours, suggesting that atmospheric degradation of this compound would also be relatively rapid. nih.gov The nitrate radical (NO3•), which is prevalent during nighttime, can also contribute to the atmospheric degradation of aromatic amines. ieaghg.org The reaction products in the atmosphere would likely include a variety of oxidized and nitrated derivatives. oup.com
Table 1: Predicted Photodegradation Characteristics of this compound and Related Compounds
| Parameter | Value/Information | Compound | Source |
| Primary Photodegradation Mechanism | Indirect photolysis via reaction with hydroxyl radicals (•OH) | Inferred for this compound | nih.govarizona.edu |
| Potential Photodegradation Products | De-ethylated anilines, hydroxylated derivatives, ring-opened products | Inferred for this compound based on N,N-dimethylaniline | rsc.orgresearchgate.net |
| Atmospheric Half-life (estimated) | ~2.4 hours (reaction with •OH) | 2,6-Diethylaniline | nih.gov |
| Aqueous Photodegradation | Can be enhanced by dissolved organic matter and nitrate | General for aromatic amines | acs.org |
Biodegradation and Microbial Transformation Processes
The biodegradation of this compound is expected to be influenced by the presence of both the nitro group and the N,N-diethylamino substituent. Nitroaromatic compounds are generally known for their resistance to aerobic biodegradation due to the electron-withdrawing nature of the nitro group. researchgate.netnih.gov However, under certain conditions, microbial transformation is possible.
Under aerobic conditions, studies on the related compound N,N-diethylaniline have shown that it can be biodegraded, with a reported first-order kinetic constant of 0.037 d⁻¹ in laboratory microcosms. researchgate.netnih.gov The biodegradation of N-methyl-4-nitroaniline by a Pseudomonas sp. has been shown to proceed via N-demethylation to form 4-nitroaniline (B120555), followed by further degradation. plos.org It is therefore plausible that the aerobic biodegradation of this compound could be initiated by de-ethylation of the amino group.
Table 2: Predicted Biodegradation Pathways and Rates for this compound and Related Compounds
| Condition | Primary Transformation | Key Enzymes/Microorganisms (Examples) | Rate/Extent of Degradation | Compound | Source |
| Aerobic | N-De-ethylation, Hydroxylation | Pseudomonas sp. (for N-methyl-4-nitroaniline), Mixed microbial communities | Slow to moderate; potential for complete mineralization of intermediates | Inferred for this compound | researchgate.netplos.org |
| Anaerobic | Reduction of the nitro group to an amino group | Geobacter sp., Thauera aromatica (for 2-chloro-4-nitroaniline), Desulfovibrio spp. | Potentially rapid reduction of the nitro group, but further degradation may be slow. | Inferred for this compound | nih.govnih.govnih.gov |
Sorption and Leaching Behavior in Soil and Sediment Systems
The mobility of this compound in the subsurface is largely controlled by its sorption to soil and sediment particles. The primary mechanism for the sorption of non-polar organic compounds is partitioning into soil organic matter. ecetoc.org The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this sorption and, consequently, the potential for leaching. chemsafetypro.comyoutube.com
For aniline (B41778) and its derivatives, sorption is influenced by factors such as soil organic carbon content, pH, and ionic strength. nih.gov As an amine, this compound can become protonated in acidic soils, leading to stronger sorption through cation exchange mechanisms. Generally, compounds with higher Koc values are less mobile and less likely to leach into groundwater. While a specific Koc value for this compound is not available, values for related anilines can provide an estimate. For example, the log Kow (a proxy for Koc) of N,N-diethylaniline is 3.3, suggesting moderate sorption potential. nih.gov The presence of the polar nitro group may slightly decrease the hydrophobicity compared to N,N-diethylaniline.
Leaching studies on aniline have shown that its transport through soil columns is possible, and that low ionic strength can enhance the mobility of aniline associated with colloidal particles. nih.gov Given the expected moderate sorption of this compound, it would likely have a moderate leaching potential, which could be influenced by specific soil properties and environmental conditions.
Table 3: Predicted Sorption and Leaching Parameters for this compound and Related Compounds
| Parameter | Predicted Value/Behavior | Influencing Factors | Compound | Source |
| Soil Sorption Coefficient (Koc) | Moderate (estimated based on related compounds) | Soil organic matter content, pH, clay content | Inferred for this compound | nih.govecetoc.org |
| Leaching Potential | Moderate | Sorption coefficient (Koc), water solubility, soil type, rainfall intensity | Inferred for this compound | nih.gov |
| Primary Sorption Mechanism | Partitioning into soil organic matter, cation exchange at low pH | Soil organic carbon, soil pH | General for anilines | chemsafetypro.comnih.gov |
Abiotic Transformation Processes (e.g., Hydrolysis, Reaction with Oxidants)
In addition to photodegradation and biodegradation, this compound can undergo other abiotic transformations in the environment. These include hydrolysis and reactions with chemical oxidants.
Hydrolysis, the reaction with water, is generally not a significant degradation pathway for anilines under typical environmental pH conditions. The N-C bond in N,N-dialkylanilines is relatively stable to hydrolysis. nih.gov
Reaction with chemical oxidants, other than those photochemically generated, can occur. For instance, in soils and sediments, reduced iron species such as Fe(II) associated with iron oxide minerals can abiotically reduce nitroaromatic compounds to their corresponding anilines. oup.comnih.gov This process is often faster than microbial reduction and can be a significant transformation pathway in anoxic environments. The rate of this reduction is influenced by the type of iron mineral and the presence of other substances like humic acids, which can sometimes inhibit the reaction. nih.gov
In aqueous systems, reactions with strong oxidants like chlorine (used in water treatment) could lead to the transformation of the aniline moiety. However, under natural environmental conditions, such reactions are less likely to be a dominant fate process compared to photodegradation and biodegradation.
Table 4: Predicted Abiotic Transformation Processes for this compound
| Process | Reactant/Condition | Potential Products | Significance | Compound | Source |
| Hydrolysis | Water (at environmental pH) | Not significant | Low | Inferred for this compound | nih.gov |
| Abiotic Reduction | Fe(II) associated with minerals (anoxic conditions) | 2-Methyl-4-amino-N,N-diethylaniline | Potentially significant in anoxic soils and sediments | Inferred for this compound | oup.comnih.gov |
| Reaction with Atmospheric Oxidants | Ozone (O₃), Nitrate radicals (NO₃•) | Oxidized and nitrated derivatives | Can contribute to atmospheric degradation | Inferred for aromatic amines | ieaghg.org |
Analytical Methodologies for Detection and Quantification of 2 Methyl 4 Nitro N,n Diethylaniline
Chromatographic Separation and Detection Techniques
Chromatographic methods are central to the analysis of 2-Methyl-4-nitro-N,N-diethylaniline, providing the necessary separation from potential interferences.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of nitroaniline compounds. For the separation of related compounds like 2-Methyl-4-nitroaniline (B30703), reversed-phase (RP) HPLC methods are commonly developed. sielc.com These methods often utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comnih.gov The pH of the mobile phase can be adjusted with acids like phosphoric acid or formic acid to ensure optimal separation and peak shape. sielc.com For instance, a method for separating 2-Methyl-4-nitroaniline uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com The use of formic acid is recommended for applications compatible with mass spectrometry (MS). sielc.com The detection is typically carried out using a UV-Vis detector, as the nitroaromatic structure of this compound provides strong absorbance in the UV region. rsc.org Method development involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve the desired resolution and analysis time. In the synthesis of 2-methyl-4-N-methyl-p-nitroaniline, HPLC with a purity of 99% was used for analysis. google.com
Table 1: Exemplary HPLC Method Parameters for Nitroaniline Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile/Water mixture (e.g., 70:30 v/v) nih.gov |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 190 nm) nih.gov |
| Temperature | Ambient or controlled (e.g., 30 °C) nih.gov |
This table presents a general set of starting conditions for the HPLC analysis of nitroanilines. Method optimization is necessary for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both the identification and quantification of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is first vaporized and separated based on its boiling point and polarity on a capillary column. epa.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for its definitive identification. rsc.org For quantitative analysis, specific ions characteristic of the target analyte are monitored. The use of a nitrogen-phosphorus detector (NPD) can also be employed to minimize false positives when analyzing for aniline (B41778) derivatives. epa.gov
GC-MS methods for aniline derivatives often involve a fused silica (B1680970) capillary column, such as one coated with SE-54. epa.gov The temperature program of the GC oven is optimized to ensure good separation of the target analyte from other components in the sample. For unfamiliar samples, the use of a second GC column with a different stationary phase is recommended for confirmation. epa.gov
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC/MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of this compound, especially in complex matrices. nih.gov UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations at higher pressures compared to conventional HPLC. sielc.com
The coupling of UHPLC with tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity. tandfonline.com In MS/MS, a specific precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented, and then the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) mode significantly reduces background noise and allows for the detection of trace levels of the compound. researchgate.net This technique is particularly valuable for analyzing environmental samples or biological fluids where the concentration of the analyte may be very low. tandfonline.comresearchgate.net
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for monitoring the progress of chemical reactions and assessing the purity of synthesized this compound. youtube.com In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica gel. researchgate.net The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). As the mobile phase moves up the plate by capillary action, the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.
The position of the separated spots is visualized, often under UV light, and the retention factor (Rf) value is calculated. researchgate.net By comparing the Rf value of the product spot with that of the starting material, the progress of the reaction can be easily monitored. youtube.com TLC can also reveal the presence of impurities as separate spots, providing a quick assessment of the purity of the product. For instance, in the synthesis of N,N-dimethylaniline, TLC was used to check the reaction progress. youtube.com
Spectrophotometric and Electrochemical Detection Approaches
In addition to chromatographic methods, spectrophotometric and electrochemical techniques can be employed for the detection of this compound.
Spectrophotometric methods are based on the principle that the analyte absorbs light at a specific wavelength. For this compound, its nitroaromatic structure allows for detection in the UV-visible range. A related compound, 2-methyl-4-nitroaniline, has been used as a spectrophotometric reagent for the determination of ethinylestradiol, with the reaction product showing an absorption maximum at 531 nm. ufba.br
Electrochemical detection offers a sensitive and selective alternative. For example, a novel electrochemical sensor based on a modified glassy carbon electrode has been developed for the determination of 2-nitroaniline. rsc.org This sensor demonstrated strong electrocatalytic activity towards the reduction of the nitro group, with a wide linear range and a low detection limit. rsc.orgresearchgate.net Such approaches could potentially be adapted for the detection of this compound.
Sample Preparation and Extraction Techniques for Complex Matrices
Effective sample preparation is a critical step in the analysis of this compound, especially when dealing with complex matrices such as environmental or biological samples. The goal of sample preparation is to isolate the analyte of interest from interfering components and to concentrate it to a level suitable for detection.
For aqueous samples, liquid-liquid extraction (LLE) is a common technique. tandfonline.com In LLE, the sample is mixed with an immiscible organic solvent in which the analyte has a high solubility. After shaking and allowing the phases to separate, the organic layer containing the analyte is collected, concentrated, and then analyzed.
Solid-phase extraction (SPE) is another widely used technique that offers several advantages over LLE, including higher recovery, reduced solvent consumption, and the ability to handle larger sample volumes. In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. After washing the cartridge to remove interferences, the analyte is eluted with a small volume of a suitable solvent. For aniline derivatives, various SPE sorbents can be used, and the choice depends on the specific properties of the analyte and the matrix. For instance, a two-step SPE method has been developed for the isolation of fatty acid ethyl esters (FAEEs), which could be adapted for similar compounds. researchgate.net
Emerging Research Directions and Interdisciplinary Prospects
Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
Property Prediction: ML models, particularly quantitative structure-property relationship (QSPR) models, can be trained on existing data from similar nitroaromatic compounds to predict key physicochemical properties. nih.gov These properties can include solubility, melting point, and electronic characteristics crucial for applications in dye and polymer manufacturing. Deep learning algorithms can even use molecular images or simplified notations (SMILES) to forecast these attributes with high accuracy. nih.gov
Reaction Outcome Prediction: AI can predict the outcomes of chemical reactions, including potential yields and the formation of byproducts under various conditions. scitechdaily.com This predictive power allows chemists to design more efficient synthetic routes for 2-Methyl-4-nitro-N,N-diethylaniline, minimizing trial-and-error experimentation.
Novel Compound Discovery: Generative AI models can suggest novel derivatives of the this compound scaffold with enhanced or entirely new properties. springernature.com By exploring the vast chemical space around this core structure, AI can identify candidates for advanced materials or other specialized applications. nih.gov
The table below illustrates how machine learning models can be used to predict properties, often showing strong correlation with experimental values.
Table 1: Predicted vs. Experimental Properties for Nitroaniline Derivatives using a Hypothetical ML Model
| Property | Predicted Value | Experimental Value |
| Melting Point (°C) | 74.5 | 75-76 |
| Solubility in Ethanol (B145695) (g/L) | 15.2 | 14.8 |
| Maximum Absorption Wavelength (λmax, nm) | 395 | 398 |
This table is illustrative and based on the general capabilities of ML models in chemical property prediction.
Development of Novel Catalytic Systems for Enhanced Synthesis Efficiency
The synthesis of substituted anilines, including this compound, traditionally involves multi-step processes that can be inefficient and generate significant waste. google.com Modern research is heavily focused on developing advanced catalytic systems to streamline these syntheses, making them more efficient and environmentally friendly. numberanalytics.commdpi.com
Key areas of development include:
Heterogeneous Catalysis: The use of solid catalysts, such as palladium on carbon (Pd/C) or platinum oxide, is a cornerstone for the reduction of aromatic nitro compounds to their corresponding anilines. numberanalytics.com Research is ongoing to develop more robust and recyclable catalysts that can operate under milder conditions of temperature and pressure. acs.org
Homogeneous Catalysis: Transition-metal complexes are being explored for their high selectivity in various synthetic steps. researchgate.net For instance, iron(III)-catalyzed cascade reactions have shown promise for the one-pot synthesis of complex quinoline (B57606) structures from anilines and other starting materials, a methodology that could be adapted for related chemistries. rsc.org
Photocatalysis and Electrocatalysis: Harnessing light or electrical energy to drive chemical reactions offers a green alternative to traditional thermal methods. organic-chemistry.org Photocatalytic systems, sometimes using semiconductor materials like V₂O₅/TiO₂, can facilitate the reduction of nitro groups using sustainable energy sources. organic-chemistry.org
One-Pot Syntheses: A major goal is to combine multiple reaction steps into a single, continuous process. For example, a one-pot synthesis of N,N-dimethylaniline from nitrobenzene (B124822) and methanol (B129727) has been developed using a Raney-Ni® catalyst, where methanol acts as a hydrogen source, alkylating agent, and solvent simultaneously. rsc.org Similar strategies could be devised for the synthesis of this compound.
Table 2: Comparison of Catalytic Systems for Nitroarene Reduction
| Catalytic System | Reductant | Key Advantages | Potential for this compound Synthesis |
| Palladium on Carbon (Pd/C) | H₂ gas, PMHS | High efficiency, widely used. numberanalytics.com | Applicable for the reduction of a precursor like 2-methyl-4-nitroaniline (B30703) before diethylation. |
| Iron(III) Chloride | Various | Inexpensive, low toxicity, suitable for cascade reactions. rsc.org | Potential for novel one-pot syntheses from simpler precursors. |
| V₂O₅/TiO₂ (Photocatalysis) | Hydrazine hydrate | Uses visible light, sustainable, mild conditions. organic-chemistry.org | Green synthesis route for the reduction step. |
| Raney-Ni® | Methanol | One-pot reaction, methanol serves multiple roles. rsc.org | A highly efficient, integrated synthesis pathway could be developed. |
Exploration of Supramolecular Assemblies and Hybrid Materials Utilizing Nitroaniline Scaffolds
The distinct electronic properties of the nitroaniline scaffold—featuring an electron-withdrawing nitro group and an electron-donating amino group—make it an excellent building block for advanced materials. The specific structure of this compound provides a basis for creating supramolecular assemblies and hybrid materials with tailored functionalities.
Nonlinear Optical (NLO) Materials: The "push-pull" electronic nature of nitroanilines gives them significant second-order NLO properties, which are valuable for applications in telecommunications and optical data processing. Research focuses on organizing these molecules into non-centrosymmetric crystalline structures or embedding them in polymer matrices to enhance their NLO response.
Supramolecular Gels and Assemblies: Nitroaniline derivatives can self-assemble through hydrogen bonding and π-π stacking interactions to form ordered structures like gels or nanofibers. researchgate.net These materials can be responsive to external stimuli such as light or pH, making them candidates for sensors or controlled-release systems.
Hybrid Materials: The nitroaniline moiety can be incorporated into larger systems, such as cyclodextrin (B1172386) nanogels, to create water-dispersible functional materials. nih.gov For example, research on related structures has shown that encapsulating photoactive nitroso-aniline derivatives can create nanoassemblies capable of releasing nitric oxide upon light stimulation for potential biomedical applications. nih.gov The 2-substituted aniline (B41778) motif itself is being investigated as a versatile scaffold for designing molecules that can modulate biological processes. researchgate.net
Table 3: Potential Applications of Materials Based on Nitroaniline Scaffolds
| Material Type | Organizing Principle | Potential Application |
| Crystalline NLO Materials | Crystal packing | Optical switching, frequency doubling |
| Polymer-Dispersed Hybrids | Covalent bonding or physical mixing | Electro-optic modulators |
| Supramolecular Gels | Self-assembly (H-bonding, π-stacking) | Chemical sensors, smart materials |
| Encapsulated Nanoassemblies | Host-guest chemistry | Drug delivery, phototherapy |
Advances in Spectroscopic Techniques for In-Situ Monitoring of Reactions Involving this compound
To optimize complex chemical syntheses, it is crucial to understand reaction mechanisms and kinetics in real time. Advances in spectroscopic techniques allow for in-situ (in the reaction vessel) monitoring, providing a dynamic picture of the chemical transformations as they occur. frontiersin.org
For the synthesis of this compound, which involves steps like nitration and reduction, these techniques are invaluable:
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy methods can track the disappearance of reactants and the appearance of intermediates and products by identifying their unique chemical bond vibrations. For example, the strong symmetric and asymmetric stretches of the nitro group (NO₂) and the appearance of N-H or C-N bonds can be monitored. Surface-Enhanced Raman Spectroscopy (SERS) is particularly powerful for studying reactions occurring on the surface of metallic catalysts. acs.org
UV-Visible Spectroscopy: The characteristic colors of nitroaromatic compounds and their intermediates arise from electronic transitions that can be monitored with UV-Vis spectroscopy. Changes in the absorption spectrum can provide real-time data on reaction progress and kinetics.
X-ray Photoelectron Spectroscopy (XPS): While often used for surface analysis ex-situ, near ambient pressure XPS (NAP-XPS) is an emerging technique that can probe the elemental composition and chemical states of a catalyst's surface under reaction conditions, providing insight into catalyst deactivation or changes in active sites. frontiersin.org
Table 4: In-Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided | Application in Synthesis of this compound |
| FTIR/Raman | Functional group changes, intermediate identification | Monitoring the conversion of the nitro group and formation of the aniline. |
| UV-Visible | Changes in conjugation and electronic structure | Tracking the progress of nitration and reduction reactions. |
| NAP-XPS | Catalyst surface composition and oxidation state | Investigating catalyst behavior and stability during hydrogenation steps. |
| Mass Spectrometry | Molecular weight of species in the reaction mixture | Identifying products and intermediates as they form. |
Interdisciplinary Approaches to Sustainable Chemical Manufacturing
The future of chemical manufacturing lies in sustainable processes that are economically viable, energy-efficient, and environmentally benign. blazingprojects.com Achieving this for specialty chemicals like this compound requires an interdisciplinary approach that integrates chemistry, engineering, biology, and data science. youtube.comacs.org
This holistic perspective focuses on several key principles of green chemistry: rsc.org
Use of Renewable Feedstocks: Moving away from petroleum-based starting materials towards biomass-derived platform molecules is a major long-term goal. youtube.com
Atom Economy and Waste Reduction: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. This is often achieved through highly selective catalytic processes that minimize byproduct formation. numberanalytics.com
Energy Efficiency: Employing catalytic methods, photocatalysis, or flow chemistry to reduce the energy consumption of manufacturing processes. youtube.com
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical CO₂, or bio-based solvents. youtube.com
The convergence of AI for process optimization, novel catalysts for efficiency, and a guiding framework of green chemistry principles represents a powerful, interdisciplinary strategy for the future production of this compound and other essential chemicals. youtube.com
Table 5: Green Chemistry Metrics for Evaluating Synthesis Routes
| Metric | Definition | Goal for Sustainable Synthesis |
| Atom Economy | (MW of product / Σ MW of reactants) x 100% | Maximize |
| E-Factor | Total mass of waste / Mass of product | Minimize |
| Process Mass Intensity (PMI) | Total mass input / Mass of product | Minimize |
| Energy Consumption | Energy used per unit of product | Minimize |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methyl-4-nitro-N,N-diethylaniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nitrosation of N,N-dialkylaniline derivatives followed by oxidation. For example, reacting 2-aminopyridine with N,N-diethyl-1,4-nitrosoaniline at room temperature yields photoactive azoimine derivatives. Reaction efficiency depends on solvent choice (e.g., phosphorus oxychloride) and additives like N,N-diethylaniline, which enhance chlorodehydrolation yields . Optimization should include monitoring reaction progress via TLC and confirming purity through elemental analysis and mass spectrometry.
Q. How can UV-Vis spectroscopy and NMR be optimized for characterizing structural features of this compound?
- Methodological Answer :
- UV-Vis : Measure absorbance in acetonitrile or aqueous solutions (λmax ~400–450 nm). Use a conditional stability constant (e.g., 6 × 10<sup>4</sup> mol<sup>−1</sup>) to assess dye formation in oxidative coupling reactions .
- NMR : Assign peaks using <sup>1</sup>H and <sup>13</sup>C NMR in deuterated solvents (e.g., CDCl3). For nitroso derivatives, confirm substituent positions via coupling patterns and NOE effects .
Q. What environmental fate data (biodegradation, bioaccumulation) are critical for assessing ecological risks?
- Key Data :
| Parameter | Value/Result | Reference |
|---|---|---|
| Biodegradation (BOD5) | 0% in sewage sludge after 5 days | |
| Bioconcentration Factor (BCF) | 44–161 (carp, 0.2 mg/L) | |
| Soil Mobility (Koc) | 1,500 (low mobility) |
- Methodology : Use OECD 301/302 guidelines for biodegradation tests and flow-through systems for BCF determination.
Q. What in vitro assays validate its genotoxic potential, and how should S-9 metabolic activation be incorporated?
- Methodological Answer : Perform sister chromatid exchange (SCE) assays in human lymphocytes. Dose-response studies (e.g., 10–100 µM) with/without S-9 mix (10% v/v) show a 5-fold increase in SCE frequency upon metabolic activation . Use ANOVA to confirm dose dependency and include positive controls (e.g., mitomycin C).
Advanced Research Questions
Q. How to resolve contradictions in genotoxicity data between in vitro and in silico models?
- Approach : Cross-validate SCE assay results with computational tools like QSAR or molecular docking to identify reactive metabolites. For example, nitroso intermediates generated via S-9 activation may explain higher in vitro genotoxicity . Use Ames II assay with TA98/TA100 strains to assess mutagenicity of metabolites.
Q. What mechanistic insights explain its role as a solvent in nanoparticle synthesis, particularly regarding nanorod morphology?
- Methodological Answer : In InP nanorod synthesis, N,N-diethylaniline’s low steric bulk allows aggregation of indium seeds, leading to bent structures. Compare with bulkier solvents (e.g., trioctylphosphine) that yield straight nanorods. Use TEM to correlate solvent polarity/steric effects with morphology .
Q. How does photochemical behavior change under frozen vs. aqueous conditions, and what implications does this have for environmental studies?
- Key Findings :
- Frozen Solutions : Bathochromic shifts (~10–15 nm) in absorption maxima due to altered solvation at air-ice interfaces .
- Implications : Enhanced photoreactivity in icy environments may accelerate degradation of nitroaromatics. Use cryo-spectrophotometry to simulate Arctic/aquatic conditions.
Q. What strategies improve selectivity in nucleophilic aromatic substitution reactions involving this compound?
- Methodological Answer :
- Electron-Withdrawing Groups : Introduce nitro/methoxy substituents to activate specific positions (e.g., para-nitro for SNAr) .
- Catalysis : Use Pd/Cu catalysts for cross-coupling reactions. Monitor regioselectivity via HPLC-MS and optimize reaction time/temperature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
